Gyrophoric acid is a natural product found in Dimelaena oreina, Umbilicaria polyphylla, and other organisms with data available.
Gyrophoric acid
CAS No.: 548-89-0
Cat. No.: VC20754852
Molecular Formula: C24H20O10
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 548-89-0 |
---|---|
Molecular Formula | C24H20O10 |
Molecular Weight | 468.4 g/mol |
IUPAC Name | 4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid |
Standard InChI | InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) |
Standard InChI Key | ATQPZSQVWCPVGV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O |
Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O |
Appearance | Powder |
Basic Chemistry and Structure
Chemical Identity and Properties
Gyrophoric acid is a carbonyl compound with the molecular formula C24H20O10 and a molecular weight of 468.4 g/mol . It is classified as an achiral molecule with no defined stereocenters or E/Z centers . The compound has been assigned several identifiers in chemical databases, including CAS number 548-89-0, PubChem CID 135728, and the UNII code BAQ44A6C6H .
Structural Features
The chemical structure of gyrophoric acid consists of three interconnected aromatic rings with multiple hydroxyl and carboxyl functional groups. Its chemical complexity is reflected in its SMILES notation: CC1=C(C(=O)OC2=CC(C)=C(C(=O)OC3=CC(C)=C(C(O)=O)C(O)=C3)C(O)=C2)C(O)=CC(O)=C1 . This structure contributes to its stability and biological activity profile.
Physical and Chemical Properties
Experimentally determined properties indicate that gyrophoric acid has a pKa value of approximately 9, suggesting its alkaline nature in solution . Stability experiments have demonstrated that the prevalent form of gyrophoric acid remains stable under various pH conditions at room temperature . This stability is an important characteristic for potential pharmaceutical applications.
Natural Sources and Occurrence
Lichen Origin
Gyrophoric acid has been reported to occur naturally in several lichen species, including Dimelaena oreina and Umbilicaria polyphylla . As a secondary metabolite of lichens, it likely serves ecological functions for these organisms, possibly including antimicrobial protection .
Evolutionary Significance
The compound may have evolved as a potential antimicrobial agent for non-lichen species based on its bioactivity as a cytotoxic or cytostatic agent in distinct eukaryotic cell types . This evolutionary adaptation suggests that gyrophoric acid plays an important protective role in lichen biology.
Pharmacokinetic Properties
Absorption and Distribution
Recent studies have investigated the blood-brain barrier permeability of gyrophoric acid, with research indicating a permeability coefficient of 0.037944 ± 0.009511 × 10^-3 cm/min in primary model testing . This property is crucial for compounds intended to exert effects on the central nervous system.
Metabolism and Stability
Metabolic stability assessments using rat liver microsomes have revealed that gyrophoric acid has a calculated half-life of 33.7 minutes . Mass spectrometry analysis shows that gyrophoric acid forms protonated molecular ions [M+H+] at m/z 467, with MS/MS spectra containing two ions at m/z 167 and 317 . The relatively short half-life suggests active metabolic processing in the liver.
Serum Protein Binding
Studies on binding to human serum albumin (HSA) have been conducted using synchronous fluorescence spectra, with molecular docking analysis employed to reveal the binding site of gyrophoric acid to HSA . This interaction with plasma proteins affects its bioavailability and pharmacokinetic profile.
Biological Activities and Mechanisms
Antioxidant Effects
Recent in vivo studies have demonstrated that gyrophoric acid acts as an antioxidant, as evidenced by lowered reactive oxygen species (ROS) levels in leukocytes (p < 0.01) . This antioxidant activity contributes to its potential therapeutic applications in conditions characterized by oxidative stress.
Neurological Effects
Research has shown that gyrophoric acid stimulates neurogenesis in both healthy rats and those with stress-induced depressive-like states . Treatment with gyrophoric acid has been observed to prolong the time spent in open arms in the elevated plus maze (p < 0.001), indicating potential anxiolytic effects .
Cellular and Molecular Mechanisms
Gyrophoric acid is known to trigger programmed cell death, with apoptosis occurring concomitant with changes in nuclear morphology ('blebbing'), breakdown of cellular components, and production of paracrine signals that recruit macrophages . Current understanding suggests that gyrophoric acid suppresses mammalian cell cycle progression by blocking Topoisomerase 1 activity (encoded by the TOP1 gene) .
Preclinical Research Findings
Neurogenesis and Neuroprotection
A significant finding from recent research is the stimulation of proliferative activity in hippocampal regions (hilus p < 0.01; subgranular zone p < 0.001) in male Wistar rats with depression-like states treated with gyrophoric acid . Additionally, the number of mature neurons in the CA1 region of the hippocampus increased markedly (p < 0.01), indicating the role of gyrophoric acid in the maturation process of neurons .
Effects on Food and Fluid Intake
Studies in laboratory animals have monitored the effects of gyrophoric acid on physiological parameters. The following table presents data on food and fluid intake in control and gyrophoric acid-treated animals:
Parameter | Experimental Week | INT (male) | GA (male) | INT (female) | GA (female) |
---|---|---|---|---|---|
Food intake (g) | 6th | 26.58 ± 2.83 | 25.61 ± 2.20 | 17.00 ± 0.73 | 16.10 ± 1.11 |
Food intake (g) | 11th | 23.00 ± 6.39 | 22.38 ± 1.83 | 16.58 ± 3.01 | 15.72 ± 2.90 |
Fluid intake (mL) | 6th | 46.58 ± 9.40 | 44.41 ± 4.03 | 24.83 ± 0.55 | 26.00 ± 0.42 |
Fluid intake (mL) | 11th | 49.17 ± 5.84 | 48.27 ± 5.62 | 37.83 ± 8.40 | 35.42 ± 7.13 |
Where INT refers to healthy intact controls and GA refers to gyrophoric acid-treated animals .
Hematological and Biochemical Effects
Blood analysis has revealed significant decreases in monocytes in males (p < 0.01) and females (p < 0.05), as well as granulocytes in both sexes (p < 0.01) following gyrophoric acid treatment . A significant decrease in alanine aminotransferase (ALT) was also noted in males (p < 0.05) and females (p < 0.01), along with decreased levels of creatinine and urea in treated groups . These findings suggest potential effects on immune and hepatic function.
Metabolomic Changes
Advanced metabolomic analysis has identified several key features affected by gyrophoric acid treatment, including phosphatidylcholines (PC ae C38:1, PC ae C:36:1, PC aa C32:1), spermidine, arginine, methionine-sulfoxide, sphingomyelin C20:2, lysophosphatidylcholine a C20:3, and aspartate . These metabolomic changes provide insights into the biochemical pathways affected by gyrophoric acid.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume